molecular formula C21H16N2S B14520897 2,4,5-Triphenyl-4H-1,3,4-thiadiazine CAS No. 62472-97-3

2,4,5-Triphenyl-4H-1,3,4-thiadiazine

Cat. No.: B14520897
CAS No.: 62472-97-3
M. Wt: 328.4 g/mol
InChI Key: AKPCOQJLPNEZOD-UHFFFAOYSA-N
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Description

2,4,5-Triphenyl-4H-1,3,4-thiadiazine is a heterocyclic compound that contains one sulfur and two nitrogen atoms in a six-membered ring structure. This compound is part of the thiadiazine family, which is known for its diverse biological and chemical properties. Thiadiazines are of significant interest in pharmaceutical and medicinal chemistry due to their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Triphenyl-4H-1,3,4-thiadiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with aromatic aldehydes . The reaction conditions often require refluxing in ethanol or other suitable solvents to facilitate the formation of the thiadiazine ring.

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Triphenyl-4H-1,3,4-thiadiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2,4,5-Triphenyl-4H-1,3,4-thiadiazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,5-Triphenyl-4H-1,3,4-thiadiazine involves its interaction with various molecular targets. The compound can inhibit specific enzymes, such as carbonic anhydrase and cholinesterase, by binding to their active sites . This inhibition can lead to therapeutic effects, such as reducing inflammation or slowing the growth of cancer cells.

Comparison with Similar Compounds

  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
  • 1,3,4-Thiadiazole
  • 1,2,4-Triazole

Comparison: 2,4,5-Triphenyl-4H-1,3,4-thiadiazine is unique due to its specific substitution pattern and the presence of three phenyl groups. This structure imparts distinct chemical and biological properties compared to other thiadiazine derivatives. For instance, the presence of phenyl groups can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

CAS No.

62472-97-3

Molecular Formula

C21H16N2S

Molecular Weight

328.4 g/mol

IUPAC Name

2,4,5-triphenyl-1,3,4-thiadiazine

InChI

InChI=1S/C21H16N2S/c1-4-10-17(11-5-1)20-16-24-21(18-12-6-2-7-13-18)22-23(20)19-14-8-3-9-15-19/h1-16H

InChI Key

AKPCOQJLPNEZOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=NN2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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